molecular formula C20H16N4O4S B2692968 7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1111974-20-9

7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2692968
CAS No.: 1111974-20-9
M. Wt: 408.43
InChI Key: JRKFHDGXBIROQP-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative featuring a fused [1,3]dioxolo ring system and a 1,2,4-oxadiazole substituent. Its structure includes:

  • A quinazolin-8-one core, a heterocyclic scaffold known for diverse pharmacological applications.
  • A methyl group at position 7, which may enhance metabolic stability.
  • A sulfanyl bridge at position 6, linking the quinazolinone to a 3-(2-methylphenyl)-1,2,4-oxadiazole moiety. The oxadiazole ring contributes to π-π stacking interactions and improved lipophilicity.

The compound’s synthesis likely involves multi-step reactions, including cyclization of the oxadiazole ring and nucleophilic substitution to introduce the sulfanyl group.

Properties

IUPAC Name

7-methyl-6-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-11-5-3-4-6-12(11)18-22-17(28-23-18)9-29-20-21-14-8-16-15(26-10-27-16)7-13(14)19(25)24(20)2/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKFHDGXBIROQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or methyl groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one exhibit significant anticancer properties. For instance, derivatives of quinazolinone have been shown to induce apoptosis in cancer cell lines such as DLD-1 and HT-29. The mechanism often involves the activation of caspase pathways independent of p53 status, suggesting a potential for use in cancers resistant to conventional therapies .

Antimicrobial Properties

The oxadiazole moiety in this compound is known for its antimicrobial activity. Studies have demonstrated that similar oxadiazole derivatives possess broad-spectrum antimicrobial effects against various bacterial strains. This suggests that the compound could be explored for developing new antimicrobial agents .

Synthesis Techniques

The synthesis of this compound involves multiple steps:

  • Formation of the quinazolinone core.
  • Introduction of the dioxolo ring.
  • Attachment of the oxadiazole moiety.

These steps require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity .

Structural Comparisons

The compound can be compared with other quinazolinone derivatives and oxadiazole-containing molecules to evaluate differences in biological activity and chemical properties. This comparative analysis can help identify structural features essential for specific activities .

Case Studies

Several case studies have documented the biological activity of related compounds:

  • A study demonstrated that a structurally similar compound induced apoptosis through the extrinsic pathway in colorectal cancer cells .
  • Another investigation highlighted the antimicrobial efficacy of oxadiazole derivatives against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related quinazoline derivatives:

Compound Name / ID Core Structure Key Substituents Functional Groups Present
Target Compound [1,3]dioxoloquinazolin-8-one 7-methyl, 6-sulfanyl-linked 1,2,4-oxadiazole (2-methylphenyl) Sulfanyl, oxadiazole, dioxolo, methyl
6-cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one (Compound 8, ) Triazoloquinazolinone Cinnamoyl at position 6, methyl at position 3 Triazole, ester, cinnamoyl
Alkyl 2-(3-substituted-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl) acetate (8a, 8b, ) Triazoloquinazolinone Alkyl acetate at position 6, variable substituents at position 3 Triazole, ester, alkyl chain
5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a, 7b, ) Pyrazole-thiophene hybrids Malononitrile or ethyl cyanoacetate-linked thiophene Pyrazole, nitrile, ester

Key Observations

Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole substituent differs from the 1,2,4-triazole in Mohamed’s derivatives . The dioxolo ring in the target compound is absent in triazoloquinazoline derivatives, which may alter π-π interactions in biological targets.

Synthetic Approaches: Mohamed’s work uses chloroesters or cinnamoyl chloride for substitution, similar to the likely sulfanyl bridge introduction in the target compound. Both require polar aprotic solvents (e.g., DMF) and heating. In contrast, pyrazole-thiophene hybrids employ malononitrile or ethyl cyanoacetate, highlighting divergent strategies for heterocyclic functionalization.

Pharmacological Implications :

  • The sulfanyl group in the target compound may enhance redox activity or metal chelation, unlike the ester or cinnamoyl groups in Mohamed’s derivatives, which prioritize hydrolytic stability or aromatic interactions.
  • Triazoloquinazolines (e.g., Compound 8 ) are often explored for anticancer activity, while oxadiazole-containing compounds are studied for antimicrobial or anti-inflammatory effects due to their electron-deficient rings.

Physicochemical Properties: The target compound’s 2-methylphenyl-oxadiazole group increases lipophilicity (logP ~3.5 estimated), compared to triazoloquinazolines with polar ester groups (logP ~2.0–2.5). This could influence blood-brain barrier penetration or oral bioavailability. The dioxolo ring may reduce aqueous solubility relative to non-fused quinazoline derivatives.

Research Findings and Data Gaps

  • Biological Activity : While Mohamed’s derivatives show promise in preliminary assays (e.g., kinase inhibition), the target compound’s oxadiazole and dioxolo motifs suggest unique targets, such as cyclooxygenase or bacterial efflux pumps.
  • Stability : Oxadiazoles are generally resistant to hydrolysis compared to esters in Compounds 8a/8b , but the sulfanyl bridge may pose oxidative degradation risks.

Biological Activity

The compound 7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule notable for its potential biological activities. Its structure incorporates a quinazolinone core, an oxadiazole moiety, and a dioxolo ring, which may confer unique pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H16N4O4SC_{20}H_{16}N_{4}O_{4}S, with a molecular weight of approximately 396.43 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

Table 1: Structural Features of the Compound

FeatureDescription
Core Structure Quinazolinone
Functional Groups Oxadiazole, Dioxolo
Molecular Weight 396.43 g/mol
IUPAC Name This compound

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities. The following sections summarize key findings related to the biological activity of this compound.

In Vitro Studies

In vitro assays have demonstrated that compounds containing oxadiazole moieties can exhibit significant inhibitory effects on various enzymes and pathways relevant to disease states:

  • Glycogen Synthase Kinase-3 (GSK-3) Inhibition :
    • Similar compounds have shown promising results in inhibiting GSK-3α and GSK-3β activities, which are implicated in cancer and neurodegenerative diseases. For example, modifications to the scaffold can significantly alter inhibitory potency (Table 2) .
    Compound IDGSK-3α Inhibition (%)GSK-3β Inhibition (%)
    Compound A8045
    Compound B360
  • Anticancer Activity :
    • The compound's structural features suggest potential anticancer properties. Compounds with similar oxadiazole structures have been evaluated for their ability to induce apoptosis in cancer cell lines .

In Vivo Studies

While in vitro studies provide initial insights into the biological activity of this compound, in vivo studies are essential for understanding its therapeutic potential:

  • Pharmacokinetics :
    • Initial pharmacokinetic profiling indicates that structural modifications can affect absorption and distribution characteristics . The safety profile at varying dosages is critical for further development.
  • Efficacy Testing :
    • Ongoing studies aim to evaluate the efficacy of this compound in animal models of disease. Early results suggest potential benefits in targeting specific pathways associated with tumor growth .

The mechanism of action involves interaction with specific molecular targets within cells. The unique structural attributes allow for binding to proteins or enzymes that regulate critical pathways:

  • Binding Affinity : The presence of the oxadiazole moiety may facilitate interactions with nucleophilic sites on target proteins.

Q & A

Q. What cross-disciplinary approaches enhance structural characterization of novel polymorphs?

  • Methodological Answer :
  • PXRD vs. SC-XRD : Compare powder diffraction patterns with single-crystal data to identify polymorphic forms.
  • Thermal analysis : Perform DSC/TGA to correlate melting points with crystallinity (e.g., Form I vs. Form II) .

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